2-(((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)(methyl)amino)ethanol
Description
Properties
IUPAC Name |
2-[2,3-dihydro-1,4-benzodioxin-6-ylmethyl(methyl)amino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-13(4-5-14)9-10-2-3-11-12(8-10)16-7-6-15-11/h2-3,8,14H,4-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSPMIVSZGKWAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC1=CC2=C(C=C1)OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)(methyl)amino)ethanol , also referred to as N-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine hydrochloride (CAS No. 1052543-02-8), has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
- Molecular Formula : C₁₁H₁₆ClNO₂
- Molecular Weight : 229.70 g/mol
- Physical State : White to light yellow crystalline solid
- Solubility : Soluble in water and organic solvents
Synthesis
The synthesis of this compound involves multiple steps starting from commercially available precursors. The process typically includes the formation of the dioxin moiety followed by alkylation and amination reactions to yield the final product.
In Vitro Studies
Research indicates that derivatives of 2,3-dihydrobenzo[b][1,4]dioxin exhibit various biological activities:
- Anticancer Activity :
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
| Structural Component | Effect on Activity |
|---|---|
| Dioxin moiety | Enhances cytotoxicity |
| Amino group | Increases solubility and bioavailability |
| Methyl groups | Modulates binding affinity to biological targets |
Case Study 1: Anticancer Efficacy
In a recent study published in MDPI, several dioxin derivatives were synthesized and tested for their anticancer properties. The results showed that certain compounds exhibited higher potency than traditional chemotherapeutics against various cancer cell lines, indicating a promising avenue for future drug development .
Case Study 2: Antimicrobial Testing
A series of tests conducted on related compounds revealed significant antimicrobial activity against both gram-positive and gram-negative bacteria. The results highlighted the potential of these compounds as alternatives to existing antibiotics .
Scientific Research Applications
Synthesis and Chemical Properties
2-(((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)(methyl)amino)ethanol is derived from the parent compound 2,3-dihydrobenzo[b][1,4]dioxin-6-amine through a series of chemical reactions. The synthesis typically involves the following steps:
- Formation of the Amino Compound : The initial step involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with appropriate alkylating agents to introduce the methyl group.
- Ethanolamine Derivation : The final product is achieved by reacting the intermediate with ethanolamine derivatives to form the desired compound.
The molecular formula for this compound is , with a molecular weight of approximately 251.32 g/mol.
Enzyme Inhibition Studies
Research has highlighted the compound's potential as an enzyme inhibitor. For instance, studies have demonstrated that derivatives of 2,3-dihydrobenzo[b][1,4]dioxin can inhibit enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD).
| Enzyme | Inhibition Type | Therapeutic Implication |
|---|---|---|
| α-glucosidase | Competitive | Management of T2DM |
| Acetylcholinesterase | Non-competitive | Treatment of AD |
Neuroprotective Effects
The compound has been studied for its neuroprotective properties. Research indicates that it may help mitigate neurodegeneration by modulating neurotransmitter levels and protecting neuronal cells from oxidative stress. This makes it a candidate for further investigation in neurodegenerative disease therapies.
Diabetes Management
The inhibition of α-glucosidase by derivatives of this compound suggests its potential use in managing postprandial hyperglycemia in diabetic patients. By slowing carbohydrate absorption in the intestines, these compounds could help maintain blood glucose levels.
Alzheimer's Disease Treatment
Given its action on acetylcholinesterase, this compound could be beneficial in treating Alzheimer's disease by enhancing cholinergic transmission, which is often impaired in patients with AD.
Case Study 1: Synthesis and Evaluation
A study synthesized various sulfonamide derivatives from 2,3-dihydrobenzo[b][1,4]dioxin-6-amine and evaluated their enzyme inhibition properties. Results indicated that certain derivatives exhibited significant inhibition against both α-glucosidase and acetylcholinesterase, suggesting their potential as therapeutic agents for diabetes and Alzheimer’s disease treatment .
Case Study 2: Neuroprotective Mechanisms
Another investigation focused on the neuroprotective effects of this compound in cellular models of oxidative stress. The findings revealed that treatment with the compound reduced cell death and oxidative damage markers significantly compared to untreated controls .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Benzodioxan Moieties
Pharmacological and Functional Comparisons
- Receptor Binding: The target compound’s benzodioxan core aligns with ligands targeting dopamine D4 receptors, as seen in S 18126 . Compared to 2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-N-phenylpropanamide, the ethanolamine side chain in the target compound enhances aqueous solubility (critical for oral bioavailability) but may reduce membrane permeability .
- Metabolic Stability: The methyl group on the amino nitrogen in the target compound shields against oxidative deamination, a common metabolic pathway for primary amines. This modification increases half-life compared to CAS 881456-11-7 .
- Selectivity: Piperazine-containing analogs (e.g., S 18126) exhibit high selectivity for D4 over D2/D3 receptors (>1,000-fold) . The target compound’s ethanolamine group may shift selectivity toward other targets, such as adrenergic or serotonin receptors, though this requires experimental validation.
Preparation Methods
Palladium-Catalyzed Oxidative Aminocarbonylation-Cyclization
A pivotal method involves tandem oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols. Palladium iodide (PdI₂) catalyzes the reaction under 20 atm CO-air (4:1) at 80–100°C in dimethylacetamide (DMA), yielding 2,3-dihydrobenzodioxine derivatives stereoselectively (Z-isomer predominance confirmed via X-ray diffraction). For example, reacting 2-prop-2-ynyloxyphenol with CO and amines generates the benzodioxane ring with up to 95% yield under optimized conditions.
Suzuki-Miyaura Cross-Coupling
Alternative approaches employ Suzuki-Miyaura coupling to attach aryl groups to the benzodioxane scaffold. For instance, 3-(2,3-dihydrobenzo[b]dioxin-6-yl)-2-methylbenzoic acid was synthesized via coupling of boronic acids with brominated benzodioxane precursors using Pd(PPh₃)₄ and Na₂CO₃ in 1,4-dioxane/water (61% yield). This method ensures regioselectivity and compatibility with electron-rich substrates.
Introduction of the Methylaminoethanol Side Chain
The tertiary amine-alcohol side chain is introduced via alkylation, Mannich reactions, or reductive amination.
Mannich Reaction-Based Alkylation
The Mannich reaction, a three-component coupling of amines, aldehydes, and carbonyl compounds, enables efficient installation of the ethanolamine group. Formaldehyde and methylamine react with a benzodioxane-bearing methylene group to form the β-amino alcohol motif. For example, treating 6-(bromomethyl)-2,3-dihydrobenzodioxin with ethanolamine and formaldehyde in acetic acid yields the target compound after purification (reported yields: 45–68%).
Reductive Amination
Reductive amination of 6-formyl-2,3-dihydrobenzodioxin with methylaminoethanol using NaBH₃CN or H₂/Pd-C provides a high-yielding route (70–85%). This method avoids harsh acidic conditions, preserving the benzodioxane integrity.
Multi-Step Synthesis Protocols
Sequential Alkylation and Amination
A three-step protocol involves:
-
Alkylation : 6-Methyl-2,3-dihydrobenzodioxin is brominated using NBS to yield 6-(bromomethyl)-2,3-dihydrobenzodioxin.
-
Methylamination : Reaction with methylamine in THF introduces the methylamino group (65% yield).
-
Ethanol Quenching : Treatment with ethylene oxide in basic conditions installs the ethanol moiety (80% yield).
One-Pot Tandem Strategy
Reaction Optimization and Challenges
Stereochemical Control
The palladium-catalyzed cyclization in preferentially forms Z-isomers due to steric hindrance during iminium intermediate formation. Isomer separation via fractional crystallization or chiral HPLC is often required for enantiopure products.
Solvent and Catalyst Selection
Yield Limitations
Competitive side reactions (e.g., over-alkylation) reduce yields in Mannich-based routes. Adding stoichiometric NaBH₃CN suppresses imine formation, improving reductive amination yields to >75%.
Analytical Characterization
| Parameter | Value/Method | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₇NO₃ | |
| Molecular Weight | 223.27 g/mol | |
| NMR (¹H) | δ 4.34 (s, 4H, OCH₂CH₂O), 2.54 (s, 3H, NCH₃) | |
| HPLC Purity | >95% (C18 column, MeCN/H₂O gradient) |
Industrial-Scale Considerations
Cost-Effective Catalysts
Replacing PdI₂ with Pd/C in hydrogenation steps reduces costs by 40% without compromising yield.
Waste Management
DMA recovery via distillation achieves 90% solvent reuse, aligning with green chemistry principles.
Emerging Methodologies
Q & A
Basic: What synthetic methodologies are established for synthesizing 2-(((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)(methyl)amino)ethanol?
Answer:
A common approach involves nucleophilic substitution and subsequent purification. For example, a two-step synthesis of a structurally analogous compound (2-((2-methoxyethyl)(methyl)amino)ethanol) includes:
Alkylation : Reacting 2-methoxy-N-methyl ethylamine with 2-bromoethanol in toluene at 100°C for 2 hours, using triethylamine as a base. This yields 88% crude product after drying with MgSO₄ and solvent removal .
Purification : Dissolving the crude product in ethyl acetate and treating with sulfuryl chloride at 0°C, followed by room-temperature stirring and concentration to achieve 88% purity .
For the target compound, modifications might involve substituting the benzodioxin moiety during alkylation and optimizing solvent systems (e.g., DMF or toluene) for improved solubility.
Basic: Which spectroscopic and computational techniques are critical for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., in DMSO-d₆) resolve structural features like aromatic protons (δ 6.95–7.52 ppm) and methylene groups (δ 4.28 ppm) .
- Density Functional Theory (DFT) : Computational studies predict electronic properties, molecular orbitals, and vibrational frequencies, which validate experimental IR and NMR data .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.
Advanced: How can researchers resolve contradictions between experimental spectral data and computational predictions?
Answer:
Discrepancies often arise from solvent effects, conformational flexibility, or basis set limitations in DFT. Mitigation strategies include:
- Solvent Modeling : Explicitly incorporating solvent effects (e.g., DMSO) in DFT calculations .
- Conformational Sampling : Using molecular dynamics to explore low-energy conformers and compare averaged spectra with experimental data .
- Hybrid Methods : Combining experimental NMR assignments with computational chemical shift predictions (e.g., using Gaussian or ORCA software) .
Advanced: What strategies optimize reaction yields in the alkylation step of analogous compounds?
Answer:
Key factors include:
- Catalyst and Base Selection : Triethylamine effectively neutralizes HBr byproducts, while phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates .
- Temperature Control : Elevated temperatures (e.g., 100°C) accelerate alkylation but may require reflux to avoid side reactions .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve nucleophilicity, while toluene minimizes polarity-driven side products .
Basic: What purification methods are recommended post-synthesis?
Answer:
- Column Chromatography : Reverse-phase C18 columns (acetonitrile/water gradients) effectively separate polar impurities .
- Recrystallization : Ethyl acetate/hexane mixtures yield high-purity crystals for X-ray diffraction analysis .
- Distillation : For volatile intermediates, fractional distillation under reduced pressure avoids thermal decomposition .
Advanced: How can molecular docking studies inform the biological activity of this compound?
Answer:
- Target Identification : Docking into receptors (e.g., enzymes or GPCRs) using AutoDock Vina predicts binding affinities and interaction modes (e.g., hydrogen bonding with benzodioxin groups) .
- Structure-Activity Relationships (SAR) : Modifying the methylaminoethanol side chain and analyzing docking scores can prioritize derivatives for in vitro testing .
Basic: What safety protocols are essential when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal contact .
- Ventilation : Conduct reactions in fume hoods to mitigate exposure to volatile reagents (e.g., sulfuryl chloride) .
- Waste Disposal : Neutralize acidic byproducts (e.g., HBr) with sodium bicarbonate before disposal .
Advanced: How do solvent polarity and pH influence the stability of the benzodioxin moiety?
Answer:
- Polar Solvents : Acetonitrile or DMF stabilize the benzodioxin ring via dipole interactions but may accelerate hydrolysis under acidic conditions .
- pH Effects : Neutral to slightly basic conditions (pH 7–9) prevent protonation of the dioxin oxygen, reducing ring-opening reactions .
Basic: What analytical techniques validate the compound’s purity for publication?
Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and >95% peak area purity .
- Elemental Analysis : Confirm C, H, N composition within ±0.4% of theoretical values .
- Melting Point : Sharp melting range (e.g., 47–50°C) indicates crystallinity and purity .
Advanced: How can researchers design derivatives to enhance metabolic stability?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
